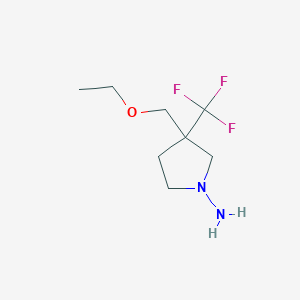

3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine

Description

3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine is a pyrrolidine derivative featuring an ethoxymethyl (–CH₂OCH₂CH₃) and trifluoromethyl (–CF₃) group at the 3-position, along with a primary amine (–NH₂) at the 1-position.

Properties

IUPAC Name |

3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2O/c1-2-14-6-7(8(9,10)11)3-4-13(12)5-7/h2-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGNAMGKUSTMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCN(C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine is a synthetic organic compound belonging to the pyrrolidine derivative class. Its unique structural features, including an ethoxymethyl group and a trifluoromethyl substituent, suggest significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFN, with a molecular weight of approximately 254.29 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with intracellular targets.

Research indicates that the compound may interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to modify the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins. The ethoxymethyl group may also influence selectivity and solubility, which are crucial for pharmacological efficacy.

Antimicrobial Activity

Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains, indicating that this compound may share similar properties.

Neuroprotective Effects

Research into neuroprotective agents has highlighted the potential of compounds similar to this compound in protecting neurons from excitotoxic damage. Studies involving related compounds have demonstrated their ability to activate signaling pathways that confer neuroprotection against harmful stimuli.

Case Study 1: Neuroprotection Mechanism

In a study involving organotypic hippocampal slices exposed to excitotoxic agents, compounds structurally similar to this compound were shown to activate AKT signaling pathways. This activation was associated with reduced neuronal death and preservation of kinase levels critical for cell survival .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of pyrrolidine derivatives revealed that compounds with trifluoromethyl groups exhibited enhanced antimicrobial activity against Gram-positive bacteria. The specific mechanisms involved include disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Data Table: Comparative Biological Activity

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethoxymethyl & trifluoromethyl groups | Potential antimicrobial & neuroprotective effects |

| 4-Pyrrolidin-1-yl-3-trifluoromethyl-benzamide | Trifluoromethyl group | Neuroprotective through AKT activation |

| Ethyl 2-aminoacetate | Ethoxy group | Used in synthesis; potential antimicrobial activity |

Comparison with Similar Compounds

Key Findings and Implications

- Stereochemical Challenges : Pyrrolidine derivatives like Compound 28 require careful control of reaction conditions to manage diastereoselectivity .

- Substituent Effects : Ethoxy/methoxy groups influence solubility, while trifluoromethyl enhances lipophilicity and stability.

- Safety Profiles: Limited toxicological data for many analogs underscores the need for rigorous safety assessments in development .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine typically involves:

- Construction of the pyrrolidine ring bearing the trifluoromethyl group at the 3-position.

- Introduction of the ethoxymethyl substituent at the same carbon.

- Functionalization of the nitrogen atom to yield the amine.

This approach often requires protection/deprotection steps and selective reduction or substitution reactions to achieve the desired substitution pattern.

Reported Synthetic Routes and Key Steps

Pyrrolidine Ring Construction and Functionalization

According to a patent describing related pyrrolidine derivatives, the synthesis begins with a protected pyrrolidine intermediate, which can be derived from pyroglutamic acid or lactone precursors. These intermediates undergo:

- Base-mediated ring transformations (e.g., using triethylamine or diisopropylethylamine) to generate reactive intermediates.

- Selective reduction of lactones to lactols, followed by ring-opening to aldehydes.

- Subsequent functionalization of the aldehyde to introduce vinyl or other substituents that can be converted into the ethoxymethyl group.

The trifluoromethyl group is introduced either via trifluoromethylated starting materials or through trifluoromethylation reactions on intermediates.

Introduction of the Ethoxymethyl Group

The ethoxymethyl substituent is typically introduced by alkylation reactions using ethoxy-containing alkyl halides or ethers under controlled conditions to avoid side reactions. This step may involve:

- Nucleophilic substitution on a suitable leaving group.

- Catalysis by bases or acids to promote selective alkylation.

Amination of the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is functionalized to the primary amine by:

- Direct amination reactions using ammonia or primary amines.

- Catalytic hydrogenation or reduction of imine or nitrile intermediates.

Hydrochloric acid or other acid catalysts can promote amination with control over side reactions, as indicated by studies on related fused pyrrolidine and pyrimidine systems.

Detailed Preparation Method from Literature and Patents

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of pyrrolidine intermediate | Treatment of pyroglutamic acid derivatives with bases (e.g., triethylamine) in lower alcohol solvents (ethanol, methanol) at 0–80°C for 3–10 h | Base-mediated ring transformations form key intermediates |

| 2 | Reduction of lactone to lactol | Use of mild reducing agents (e.g., NaBH4) | Controlled to avoid over-reduction |

| 3 | Ring opening of lactol to aldehyde | Acid or base catalysis | Prepares for alkylation |

| 4 | Introduction of ethoxymethyl group | Alkylation with ethoxyalkyl halides under basic or acidic catalysis | Selectivity critical to avoid side products |

| 5 | Introduction of trifluoromethyl group | Use of trifluoromethylated precursors or trifluoromethylation reagents | Ensures presence of trifluoromethyl at 3-position |

| 6 | Amination of pyrrolidine nitrogen | Reaction with ammonia or primary amines, possibly catalyzed by HCl | Acid catalysis balances reaction rate and side-product formation |

Research Findings on Reaction Conditions and Yields

- Acid catalysis (e.g., HCl) promotes amination but excessive acid leads to solvolysis side-products; an optimal 0.1 equivalent of acid balances conversion and purity.

- Protic solvents such as ethanol facilitate alkylation and amination steps but require control to minimize competing nucleophilic substitution by solvent molecules.

- The presence of trifluoromethyl groups enhances chemical stability and influences reactivity, necessitating careful choice of reagents and conditions to preserve the trifluoromethyl substituent.

- Multi-step syntheses reported in patents achieve overall yields ranging from moderate to high (typically 70–90%) depending on purification and reaction optimization.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Observations |

|---|---|---|

| Solvent | Ethanol, Methanol, or mixed protic solvents | Promotes solubility and reaction rate; may cause side reactions if not controlled |

| Temperature | 0–80°C (commonly 20–30°C) | Moderate temperatures favor selectivity and yield |

| Catalyst/Base | Triethylamine, Diisopropylethylamine, HCl (0.1 equiv) | Base for ring transformations; acid for amination |

| Reaction Time | 3–22 hours depending on step | Longer times needed for complete conversion in amination |

| Yield | 70–90% overall | Dependent on step optimization and purification |

Notes on Analytical and Purification Techniques

- Purification typically involves silica gel flash chromatography with gradients of ethyl acetate and pentane.

- Characterization by NMR (1H, 13C), mass spectrometry, and melting point determination confirms structure and purity.

- Monitoring by 1H NMR allows quantification of conversion and side-product formation during amination steps.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine, and how can purity be ensured?

- Methodological Answer : Multi-step synthesis is typically required, starting with pyrrolidine derivatives and sequential alkylation or reductive amination. For example, trifluoromethyl groups can be introduced via nucleophilic substitution or halogen exchange under anhydrous conditions . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Yield optimization may require controlled temperatures (35–80°C) and catalysts like cesium carbonate or copper(I) bromide .

Q. How can spectroscopic techniques characterize the structural features of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons on the ethoxymethyl group (δ ~3.4–3.6 ppm for CH₂O) and trifluoromethyl carbons (δ ~120–125 ppm in ¹³C) .

- HRMS (ESI) : Confirm molecular weight (e.g., calculated [M+H]+ for C₈H₁₅F₃N₂O: 235.12) .

- IR Spectroscopy : Detect amine stretching (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. What solvent systems and reaction conditions are critical for synthesizing this compound?

- Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance reactivity in alkylation steps . For reductive amination, ethanol or methanol with NaBH₄ or Pd/C under hydrogen atmosphere is effective. Solvent-free methods, as demonstrated in pyrrolidine derivative synthesis, reduce side reactions and improve green metrics .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity and conformational stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s 3D conformation, focusing on steric effects from the trifluoromethyl and ethoxymethyl groups. Solvent effects (PCM model) and Fukui indices help predict nucleophilic/electrophilic sites for functionalization .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine derivatives?

- Methodological Answer :

- Binding Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify interactions with targets like CNS receptors .

- SAR Studies : Compare analogs (e.g., fluorophenyl or pyrazole-substituted pyrrolidines) to isolate structural contributors to activity .

- Meta-Analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed studies to identify outliers .

Q. How does the trifluoromethyl group influence defluoroalkylation pathways in related compounds?

- Methodological Answer : The CF₃ group undergoes defluoroalkylation under radical conditions (e.g., 4CzIPN photocatalyst, sodium formate, DMSO). Monitor via ¹⁹F NMR to track fluorine loss and intermediate formation . Mechanistic studies suggest single-electron transfer (SET) pathways dominate .

Q. What are the challenges in stereochemical control during synthesis, and how are they addressed?

- Methodological Answer : Chiral auxiliaries (e.g., (R)- or (S)-BINOL) or asymmetric catalysis (Pd/Ni complexes) enforce stereochemistry. 2D NOESY NMR or X-ray crystallography (e.g., SC-XRD) confirms absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.